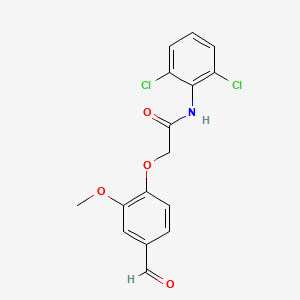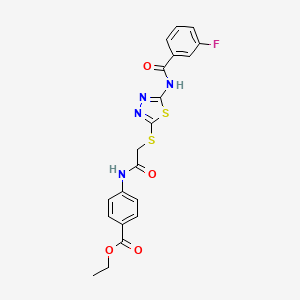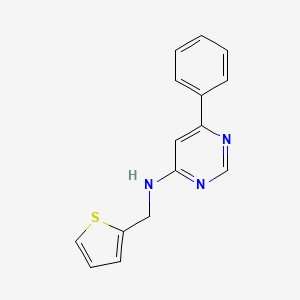![molecular formula C17H20N4O3S B2594658 2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-56-7](/img/structure/B2594658.png)
2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a nitrophenyl group, and a dihydrothienopyrazole group . These groups could confer various chemical properties to the compound, depending on their arrangement and interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the desired configuration and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a nitrophenyl group suggests that the compound could have aromatic properties, while the dihydrothienopyrazole group could introduce heterocyclic characteristics.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . For example, the nitro group in the nitrophenyl component is often involved in electrophilic substitution reactions, while the dihydrothienopyrazole group might participate in ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally.科学的研究の応用
Synthesis and Biological Activity
The research on compounds related to 2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide focuses primarily on their synthesis, biological activities, and potential applications in various fields such as antimicrobial, anticancer, and corrosion inhibition. Although the exact compound wasn't directly found in the literature, closely related derivatives have been extensively studied for their versatile bioactivities and potential industrial applications.
Antimicrobial and Insecticidal Potential : Compounds synthesized from pyrazole derivatives, similar in structure to the target compound, have been evaluated for their insecticidal and antibacterial potential. These studies highlight the significance of pyrazole-linked heterocyclic compounds in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown antimicrobial activity against various bacteria and fungi, indicating the potential of these compounds in treating infections and as leads for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Activity Enhancement : The introduction of pyrazolopyrimidinyl keto-esters into compounds has been found to increase the reactivity of cellobiase, an enzyme important in various biochemical processes. This demonstrates the utility of such compounds in biocatalysis and enzyme reactivity studies (Abd & Awas, 2008).
Corrosion Inhibition : Pyranpyrazole derivatives have been identified as novel corrosion inhibitors for mild steel, useful in industrial processes like pickling. This research underscores the application of these compounds in materials science, particularly in protecting metals from corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Anti-Tumor Agents : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of these compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11(4-2)17(22)18-16-14-9-25-10-15(14)19-20(16)12-5-7-13(8-6-12)21(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYBQWBMGBLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
![1-isopropyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2594576.png)
![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)




![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)


